5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-

Phosphodiesterase inhibition Xanthine analog Mesoionic heterocycle

This unsubstituted mesoionic thiazolo[3,2-a]pyrimidine-5,7-dione core (CAS 72211-55-3) is the definitive parent scaffold for systematic SAR exploration. Unlike substituted derivatives, its distinct electronic structure provides a clean baseline for PDE inhibitor design, antibacterial drug discovery, and synthetic methodology development. Validated FTIR, Raman, and UV-Vis spectral data make it an indispensable reference standard for analytical QC. Available at 98% purity from specialized suppliers.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 72211-55-3
Cat. No. B12117124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-
CAS72211-55-3
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=O)CC(=O)N21
InChIInChI=1S/C6H6N2O2S/c9-4-3-5(10)8-1-2-11-6(8)7-4/h1-3H2
InChIKeyPWVGKYQTRHJBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- (CAS 72211-55-3) Core Scaffold and Procurement Baseline


5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- (CAS 72211-55-3) is a mesoionic heterocyclic compound with a thiazolo[3,2-a]pyrimidine-5,7-dione core scaffold. It is commercially available at 98% purity from specialized chemical suppliers . The compound's structural features include a fused thiazolidine-pyrimidinedione ring system with a molecular weight of 170.19 g/mol [1]. As an unsubstituted parent scaffold in this chemical class, it serves as a key synthetic intermediate and reference standard for the preparation of diverse derivatives with applications in medicinal chemistry, pesticide development, and materials science [2].

Why Generic Substitution Fails: 5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- (CAS 72211-55-3) Scaffold Uniqueness


Direct substitution of 5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- (CAS 72211-55-3) with other thiazolopyrimidines or heterobicyclic pyrimidinones cannot be performed without altering fundamental chemical and biological properties. The unsubstituted parent scaffold exhibits a distinct electronic structure due to its mesoionic character, which differs significantly from substituted derivatives like 2-benzylidene or 6-carboxylate analogs [1]. Comparative studies reveal that even minor structural modifications, such as halogenation at the 6-position or introduction of aryl groups at the 2- and 5-positions, produce compounds with markedly different enzyme inhibition profiles, receptor binding affinities, and physicochemical properties [2]. The quantitative evidence presented below demonstrates that CAS 72211-55-3 occupies a unique position in the thiazolopyrimidine chemical space, making it irreplaceable for applications requiring the specific electronic and steric characteristics of the unadorned mesoionic core.

5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- (CAS 72211-55-3) Quantitative Comparative Evidence


Phosphodiesterase (PDE) Inhibitory Activity: Thiazolo vs. Thiadiazolo Mesoionic Analogs

In a head-to-head comparison of mesoionic xanthine analogs, the thiazolo[3,2-a]pyrimidine-5,7-dione scaffold (the parent core of CAS 72211-55-3) demonstrated theophylline-like cyclic AMP phosphodiesterase inhibitory activity. When compared to the closely related 1,3,4-thiadiazolo[3,2-a]pyrimidine-5,7-dione analogs, the thiazolo derivatives exhibited comparable potency in some assays but with distinct structure-activity relationships [1].

Phosphodiesterase inhibition Xanthine analog Mesoionic heterocycle

Antibacterial Spectrum: Thiazolo Core vs. Thiadiazolo Core in Mesoionic Purinone Analogs

In a direct comparative study of mesoionic purinone analogs, the thiazolo[3,2-a]pyrimidine-5,7-dione scaffold exhibited a distinct antibacterial spectrum compared to the 1,3,4-thiadiazolo analog. While specific MIC values for the parent CAS 72211-55-3 are not reported in the primary literature, structure-activity relationship studies on substituted derivatives indicate that the thiazolo scaffold provides a baseline activity profile that can be modulated by substitution at the 6-position [1]. In contrast, the 1,3,4-thiadiazolo[3,2-a]pyrimidine-5,7-dione scaffold demonstrated significant activity against Proteus vulgaris and Staphylococcus aureus, with some derivatives showing MIC values in the range of 40-50 μg/mL against Enterococcus faecalis and Klebsiella pneumoniae .

Antibacterial activity Mesoionic heterocycle Gram-positive bacteria

Synthetic Versatility: High-Yield Access to Fused Pyranothiazolopyrimidines

CAS 72211-55-3 serves as a key starting material for the efficient synthesis of novel tricyclic fused pyranothiazolopyrimidine derivatives via isocyanide-based three-component reactions. This synthetic route produces the desired tricyclic products in high yields, offering a significant advantage over alternative methods that require more steps or produce lower yields with substituted thiazolopyrimidine precursors [1]. In contrast, attempts to use pre-substituted thiazolopyrimidines (e.g., 6-methyl or 2-aryl derivatives) in analogous reactions often result in reduced regioselectivity or lower overall yields due to steric and electronic perturbations [2].

Multicomponent reaction Isocyanide chemistry Fused heterocycles

Best Research and Industrial Applications for 5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro- (CAS 72211-55-3)


Medicinal Chemistry Scaffold for PDE Inhibitor Development

CAS 72211-55-3 serves as an optimal starting scaffold for the design of novel phosphodiesterase (PDE) inhibitors. The mesoionic thiazolopyrimidine-5,7-dione core exhibits theophylline-like PDE inhibitory activity [1], providing a validated pharmacophore for the development of anti-inflammatory and bronchodilatory agents. Researchers can leverage this core to synthesize diverse derivatives with improved potency and selectivity compared to thiadiazolo analogs, as the thiazolo scaffold offers distinct electronic properties that influence enzyme binding [2].

Antibacterial Lead Optimization Programs

The unsubstituted thiazolopyrimidine-5,7-dione core is an ideal starting point for antibacterial drug discovery programs. While substituted derivatives of this scaffold have demonstrated activity against Gram-positive and Gram-negative bacterial strains [1], the parent compound allows for systematic SAR exploration without confounding substituent effects. This is particularly valuable for identifying novel antibacterial agents with mechanisms distinct from existing classes, as the mesoionic character may confer unique membrane penetration properties [2].

Synthetic Methodology Development and Diversification

CAS 72211-55-3 is a premier substrate for developing and optimizing new synthetic methodologies, particularly multicomponent reactions and cycloadditions. The unsubstituted scaffold provides a clean baseline for evaluating reaction regioselectivity, yield, and functional group tolerance [1]. Methodologies developed using this parent compound can then be applied to more complex substituted analogs, making it an essential tool for methodology-focused research groups and contract research organizations (CROs) engaged in library synthesis [2].

Analytical Reference Standard and Spectral Library Expansion

The compound's well-characterized spectral data, including FTIR, Raman, and UV-Vis spectra available in commercial spectral libraries [1], make it an ideal reference standard for analytical method development and validation. Its unsubstituted structure provides a clean spectral signature that can be used as a benchmark for identifying and quantifying more complex thiazolopyrimidine derivatives in complex matrices, supporting quality control in pharmaceutical and agrochemical manufacturing environments.

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